molecular formula C19H20O3 B3023735 3'-Carboethoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-51-7

3'-Carboethoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B3023735
CAS No.: 898790-51-7
M. Wt: 296.4 g/mol
InChI Key: HTEBPGOMNASESW-UHFFFAOYSA-N
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Description

3’-Carboethoxy-3-(3-methylphenyl)propiophenone is a synthetic compound with the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol. It belongs to the class of substituted phenethylamines and is known for its stimulant properties.

Preparation Methods

The synthesis of 3’-Carboethoxy-3-(3-methylphenyl)propiophenone typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

3’-Carboethoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

3’-Carboethoxy-3-(3-methylphenyl)propiophenone has various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3-methylphenyl)propiophenone involves its interaction with molecular targets such as neurotransmitter transporters. It inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and alertness.

Comparison with Similar Compounds

3’-Carboethoxy-3-(3-methylphenyl)propiophenone can be compared with other similar compounds, such as:

    3’-Carboethoxy-3-(4-methylphenyl)propiophenone: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position.

    3’-Carboethoxy-3-(2-methylphenyl)propiophenone: This compound has a methyl group at the 2-position, leading to different chemical and biological properties.

The uniqueness of 3’-Carboethoxy-3-(3-methylphenyl)propiophenone lies in its specific substitution pattern, which influences its reactivity and biological activity .

Properties

IUPAC Name

ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-9-5-8-16(13-17)18(20)11-10-15-7-4-6-14(2)12-15/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBPGOMNASESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644065
Record name Ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-51-7
Record name Ethyl 3-[3-(3-methylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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